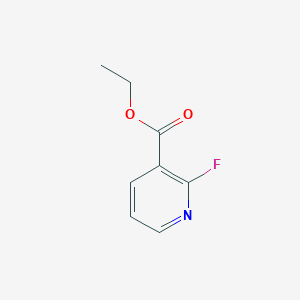

Ethyl 2-fluoronicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoronicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 2-fluoronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoronicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoronicotinic acid and ethanol in the presence of aqueous acid or base.

Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted nicotinates.

Hydrolysis: 2-fluoronicotinic acid and ethanol.

Reduction: Corresponding alcohols.

Scientific Research Applications

Ethyl 2-fluoronicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active nicotinic acid derivatives.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of ethyl 2-fluoronicotinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. Additionally, the compound’s fluorine atom can enhance its binding affinity to target proteins, leading to more potent biological effects .

Comparison with Similar Compounds

Ethyl 2-fluoronicotinate can be compared with other nicotinic acid esters such as:

Ethyl nicotinate: Lacks the fluorine atom, resulting in different reactivity and biological activity.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical properties and reactivity.

2-fluoronicotinic acid: The parent acid form, which has different solubility and reactivity compared to the ester derivative.

The presence of the fluorine atom in this compound makes it unique, as it can participate in specific interactions that are not possible with non-fluorinated analogs .

Biological Activity

Ethyl 2-fluoronicotinate is a fluorinated derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits various pharmacological properties, including antibacterial and anticancer activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, typically involving the introduction of a fluorine atom at the 2-position of the nicotinic acid structure. One common synthetic route includes the reaction of ethyl fluoroacetate with appropriate pyridine derivatives to yield the desired compound in moderate to high yields. The general reaction scheme can be represented as follows:

1. Antibacterial Activity

This compound has been investigated for its antibacterial properties against various pathogens. Studies have shown that it exhibits significant activity against Gram-positive and Gram-negative bacteria. The mechanism behind its antibacterial action is thought to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

- Case Study : In a study published in the European Journal of Medicinal Chemistry, this compound demonstrated an MIC (Minimum Inhibitory Concentration) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Research indicates that this compound may possess anticancer properties, particularly through its ability to inhibit specific cancer cell lines. The compound has shown promise in targeting pathways involved in tumor growth and metastasis.

- Mechanism of Action : this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.

- Case Study : A preclinical evaluation revealed that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that the compound is well-absorbed when administered orally, with peak plasma concentrations achieved within a few hours. The compound exhibits moderate metabolic stability, primarily undergoing hepatic metabolism.

Toxicity and Safety Profile

The safety profile of this compound has been assessed in various animal models. Acute toxicity studies suggest that it has a relatively low toxicity profile, with no significant adverse effects observed at therapeutic doses. Long-term studies are necessary to fully elucidate its safety in chronic administration scenarios.

Summary of Findings

Properties

IUPAC Name |

ethyl 2-fluoropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVVBYDLMJMJRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558614 |

Source

|

| Record name | Ethyl 2-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113898-56-9 |

Source

|

| Record name | Ethyl 2-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.